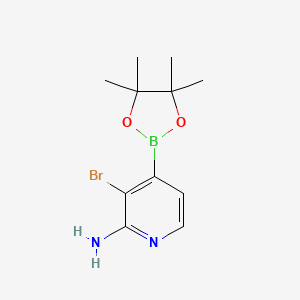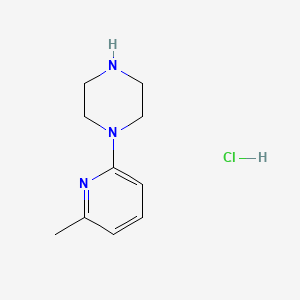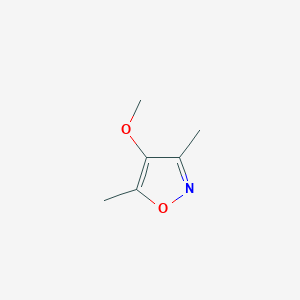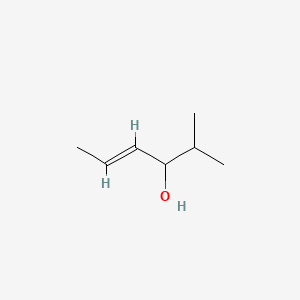
(R)-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chlorine atom at the 5th position and a fluorine atom at the 4th position on the indane ring, along with an amine group at the 1st position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indane ring system, which can be achieved through various methods such as Friedel-Crafts alkylation or cyclization reactions.
Halogenation: The introduction of chlorine and fluorine atoms at the 5th and 4th positions, respectively, can be accomplished using halogenation reactions. Common reagents for halogenation include chlorine gas (Cl2) and fluorine gas (F2) or their respective halogenating agents.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production of ®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: It can be employed in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of ®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and selectivity towards these targets. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s lipophilicity and influence its pharmacokinetic properties. The exact molecular pathways involved in its mechanism of action depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
(S)-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with the opposite chiral configuration.
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol: A similar compound with a hydroxyl group instead of an amine group.
5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: A ketone derivative of the compound.
Uniqueness
®-5-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the indane ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H9ClFN |
|---|---|
分子量 |
185.62 g/mol |
IUPAC 名称 |
(1R)-5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m1/s1 |
InChI 键 |
DDJFAJYGEOBOSM-MRVPVSSYSA-N |
手性 SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2F)Cl |
规范 SMILES |
C1CC2=C(C1N)C=CC(=C2F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


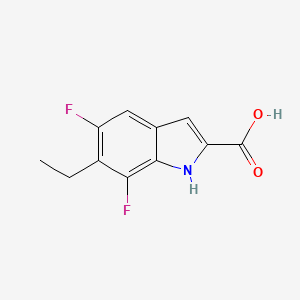

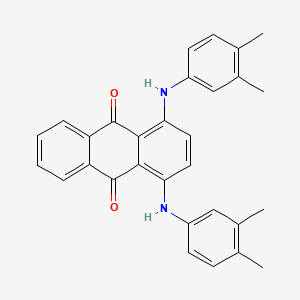
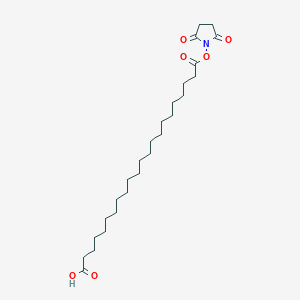
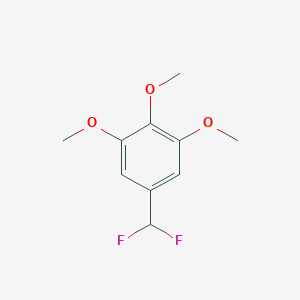
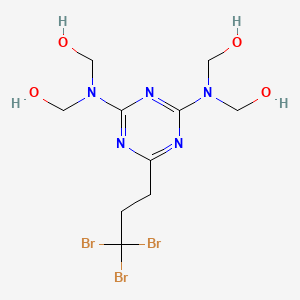
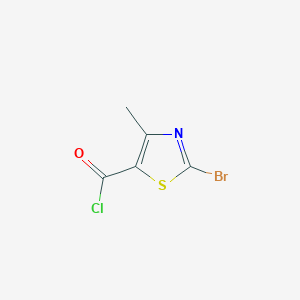
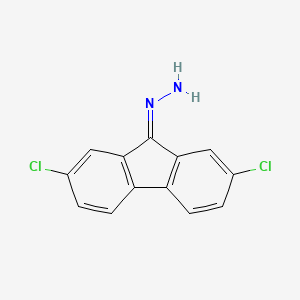
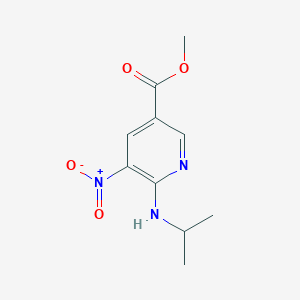
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
